Difluoromethylthioacetic acid potassium salt
Description
Difluoromethylthioacetic acid potassium salt (C₃H₃F₂KO₂S) is a fluorinated organosulfur compound characterized by a thioacetic acid backbone substituted with a difluoromethyl group (-CF₂H) and a potassium counterion. Its molecular weight is approximately 180.21 g/mol, calculated from its components (141.11 for the acid moiety and 39.10 for potassium) . The compound appears as a white to off-white solid with a density of 1.255 g/cm³, a boiling point of 126.2°C at 760 mmHg, and a refractive index of 1.396 .
Properties
Molecular Formula |
C3H4F2KO2S |
|---|---|
Molecular Weight |
181.23 g/mol |
InChI |
InChI=1S/C3H4F2O2S.K/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7); |
InChI Key |
WCXGTFSXNVYQJS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SC(F)F.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Difluoromethylthioacetic acid potassium salt is typically synthesized through a multi-step reaction process. One common method involves the gradual addition of difluoromethylthio sodium fluoride, acetic acid, and potassium hydroxide in a controlled reaction environment[2][2]. The reaction conditions must be carefully monitored to ensure the quality and yield of the product[2][2].
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to achieve high purity and yield[2][2].
Chemical Reactions Analysis
Types of Reactions: Difluoromethylthioacetic acid potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like alkyl halides or aryl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or aryl derivatives .
Scientific Research Applications
Chemistry: Difluoromethylthioacetic acid potassium salt is widely used as a reagent in organic synthesis, particularly in the preparation of oxacephem antibiotics . It also serves as a catalyst or intermediate in various organic reactions, such as the synthesis of aromatic compounds and the formation of carbon-sulfur bonds[2][2].
Biology and Medicine: In biological and medical research, this compound is used to study the mechanisms of action of oxacephem antibiotics and other related compounds . It is also employed in the development of new pharmaceuticals and therapeutic agents .
Industry: In industrial applications, this compound is used as a reaction initiator for certain polymers and as a catalyst in various chemical processes[2][2].
Mechanism of Action
The mechanism by which difluoromethylthioacetic acid potassium salt exerts its effects involves its role as a reagent in chemical reactions. It facilitates the formation of carbon-sulfur bonds and other key intermediates in the synthesis of oxacephem antibiotics . The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Difluoroacetate (C₂HF₂NaO₂)
- Molecular Weight : 118.014 g/mol (average) .
- Applications : Primarily used in pharmaceutical and chemical synthesis, though less prominent in agrochemicals compared to its potassium counterpart .
- Key Difference : Lacks the thioacetate group, reducing sulfur-based reactivity. Sodium (Na⁺) vs. potassium (K⁺) affects solubility and ionic interactions in reactions .
Potassium Trifluoroacetate (C₂F₃KO₂)
- Molecular Weight : 152.112 g/mol (average) .
- Applications : Utilized as a matrix additive in MALDI-ToF mass spectrometry (e.g., KTFA in polymer analysis) .

- Key Difference: Contains three fluorine atoms (trifluoro) vs. two (difluoro), increasing electronegativity and altering acidity. No sulfur content, limiting its role in sulfur-dependent syntheses .
Potassium Thioacetate (C₂H₃KO₄S)
Sodium Fluoroacetate (C₂H₃FO₂Na)
- Molecular Weight : 118.01 g/mol .
- Toxicity : Highly toxic (rodenticide "Compound 1080"); classified as a Substance of Very High Concern (SVHC) under ECHA regulations .
- Key Difference: Monofluoro substitution vs. difluoro, with drastically different safety profiles. Not suitable for pharmaceutical use due to acute toxicity .
Data Table: Comparative Analysis
Research Findings and Trends
- Market Growth : Difluoromethylthioacetic acid potassium salt is projected to grow at a 5.0–7.0% CAGR (2024–2033), driven by agrochemical and pharmaceutical demand .
- Sustainability: Innovations in green synthesis (e.g., solvent-free methods) aim to reduce environmental impact, aligning with global sustainability goals .
- Competitive Landscape: Competes with non-fluorinated thioacetates and trifluoroacetates, but its unique fluorinated structure ensures niche dominance in high-value applications .
Biological Activity
Difluoromethylthioacetic acid potassium salt (DFMTAA-K) is a compound that has garnered attention in the field of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of DFMTAA-K, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Formula : C₃H₅F₂O₂S·K
- CAS Number : 1797117-16-8
- Molecular Weight : 188.25 g/mol
- Purity : ≥98% (HPLC)
DFMTAA-K exhibits biological activity through several mechanisms:
- Antioxidant Activity : Initial studies suggest that DFMTAA-K may act as an antioxidant, scavenging free radicals and thereby reducing oxidative stress in cells. This property is crucial for protecting cellular structures from damage.
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
- Receptor Modulation : DFMTAA-K may interact with various receptors, influencing physiological responses such as inflammation and cell signaling.
Biological Effects
The biological effects of DFMTAA-K have been studied in various contexts:
- Cell Proliferation : Research indicates that DFMTAA-K can modulate cell proliferation rates in cultured cells, which may have implications for cancer research.
- Inflammatory Response : The compound appears to have anti-inflammatory properties, reducing the secretion of pro-inflammatory cytokines in vitro. This effect is particularly relevant for conditions characterized by chronic inflammation.
Case Studies
Several studies have investigated the effects of DFMTAA-K on different biological systems:
-
Study on Hepatocytes :
- Objective : To evaluate the protective effects of DFMTAA-K against oxidative stress in liver cells.
- Findings : DFMTAA-K significantly reduced cell death and increased the expression of antioxidant enzymes compared to control groups.
-
Inflammation Model in Rodents :
- Objective : To assess the anti-inflammatory effects of DFMTAA-K in a rodent model of induced inflammation.
- Results : Treatment with DFMTAA-K led to a marked decrease in inflammatory markers and improved histological outcomes compared to untreated controls.
Data Table
| Study | Objective | Key Findings |
|---|---|---|
| Hepatocyte Study | Evaluate protective effects against oxidative stress | Reduced cell death; increased antioxidant enzyme expression |
| Inflammation Model | Assess anti-inflammatory effects | Decreased inflammatory markers; improved histology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

